Bcl-2-IN-6 is a small molecule compound that acts as an antagonist of the B-cell lymphoma 2 protein family, specifically targeting Bcl-2 and Bcl-xL. It is part of a broader class of compounds designed to inhibit anti-apoptotic proteins that play critical roles in cell survival and apoptosis. By inhibiting these proteins, Bcl-2-IN-6 aims to promote apoptosis in cancer cells, making it a candidate for therapeutic applications in oncology.
Bcl-2-IN-6 primarily functions through its interaction with the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeability. The compound binds to the hydrophobic cleft formed by the BH1, BH2, and BH3 domains of Bcl-2 and Bcl-xL, preventing their interaction with pro-apoptotic proteins such as Bax and Bak. This binding disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell, leading to increased apoptosis in cancerous cells. The specific chemical structure of Bcl-2-IN-6 allows it to effectively compete with endogenous BH3-only proteins for binding sites on these anti-apoptotic proteins .
The biological activity of Bcl-2-IN-6 is primarily characterized by its ability to induce apoptosis in various cancer cell lines. Studies have shown that treatment with this compound results in increased levels of reactive oxygen species (ROS), mitochondrial dysfunction, and subsequent activation of apoptotic pathways. In particular, Bcl-2-IN-6 has been noted for its effectiveness in overcoming drug resistance in certain types of leukemia and solid tumors by reactivating apoptotic signaling pathways that are typically suppressed by Bcl-2 family proteins .
The synthesis of Bcl-2-IN-6 involves several steps typical of organic synthesis techniques. The process generally begins with the formation of key intermediates through reactions such as coupling reactions or cyclization processes. The final compound is typically purified using chromatography techniques. Specific details regarding the exact synthetic route may vary depending on the starting materials and desired purity levels, but the general approach focuses on creating a structure that can effectively inhibit Bcl-2 family proteins .
Bcl-2-IN-6 has potential applications in cancer therapy, particularly in treating malignancies where Bcl-2 overexpression contributes to resistance against conventional therapies. Its ability to induce apoptosis makes it a promising candidate for combination therapies with other anticancer agents. Additionally, research into its effects on metabolic pathways suggests potential applications beyond oncology, possibly influencing conditions related to cellular stress responses and metabolic disorders .
Interaction studies involving Bcl-2-IN-6 have demonstrated its capacity to bind selectively to the hydrophobic pockets of Bcl-2 and Bcl-xL. These studies typically employ techniques such as surface plasmon resonance or fluorescence resonance energy transfer to quantify binding affinities and kinetics. The findings indicate that Bcl-2-IN-6 exhibits a strong affinity for these targets, effectively displacing endogenous BH3-only proteins and promoting apoptotic signaling cascades .
Bcl-2-IN-6 is part of a class of compounds aimed at modulating the activity of Bcl-2 family proteins. Here are some similar compounds along with a comparison highlighting their uniqueness:
Bcl-2-IN-6 stands out due to its specific targeting capabilities against both Bcl-2 and Bcl-xL, which may enhance its efficacy in inducing apoptosis compared to other compounds that may have broader or less selective actions.
Bcl-2-IN-6 is a small molecule compound designed as an antagonist of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of programmed cell death (apoptosis) . The compound belongs to a class of molecules known as BH3 mimetics, which are designed to interact with the hydrophobic binding groove formed by the BH1, BH2, and BH3 domains of anti-apoptotic Bcl-2 proteins [9].
The molecular structure of Bcl-2-IN-6 features a complex scaffold that enables it to effectively bind to the hydrophobic pocket of Bcl-2 proteins [9]. This binding disrupts the interaction between anti-apoptotic Bcl-2 proteins and pro-apoptotic proteins such as Bax and Bak, thereby promoting apoptotic signaling pathways [2].
Bcl-2-IN-6 possesses a multi-ring system with specific functional groups strategically positioned to maximize binding affinity to the target protein [9]. The compound contains aromatic rings connected by flexible linkers, which allow it to adopt the optimal conformation for binding to the hydrophobic groove of Bcl-2 [2] [3]. The presence of both hydrophobic and hydrophilic moieties in the structure enables the compound to establish multiple types of interactions with the target protein, including hydrogen bonding, π-π stacking, and hydrophobic interactions [3] [9].
The physicochemical properties of Bcl-2-IN-6 are crucial for its function as a Bcl-2 inhibitor. These properties include:
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | Approximately 800-1000 Da | Influences cell permeability and bioavailability [10] [13] |
| Solubility | Moderate in organic solvents; limited in aqueous media | Affects formulation strategies and delivery methods [14] [13] |
| Lipophilicity (LogP) | 3.5-4.5 | Determines membrane permeability and protein binding [13] [14] |
| Hydrogen Bond Donors | 2-4 | Important for specific interactions with Bcl-2 binding pocket [3] [9] |
| Hydrogen Bond Acceptors | 6-8 | Contributes to binding affinity and specificity [3] [9] |
| Topological Polar Surface Area | 90-120 Ų | Influences membrane permeability and bioavailability [13] [14] |
The compound exhibits a melting point in the range of 180-220°C, indicating its stability under standard conditions [14]. Its solubility profile shows moderate solubility in organic solvents such as dimethyl sulfoxide and dimethylformamide, but limited solubility in aqueous media, which is typical for compounds designed to interact with hydrophobic protein pockets [13] [14].
Bcl-2-IN-6 binds to the hydrophobic groove of Bcl-2 proteins with high affinity, exhibiting a dissociation constant (Kd) in the nanomolar range [9] [19]. The binding mechanism involves the insertion of the compound into the hydrophobic pocket formed by the BH1, BH2, and BH3 domains of Bcl-2, which is normally occupied by the BH3 domain of pro-apoptotic proteins [2] [3].
X-ray crystallography and nuclear magnetic resonance studies have revealed that Bcl-2-IN-6 establishes multiple contacts with key residues in the binding pocket of Bcl-2, including hydrophobic interactions with leucine, phenylalanine, and valine residues, as well as hydrogen bonds with polar residues such as arginine and aspartic acid [3] [15]. These interactions are critical for the high binding affinity and selectivity of the compound for Bcl-2 over other proteins [15] [31].
The synthesis of Bcl-2-IN-6 involves multiple steps and requires careful optimization to achieve high yield and purity [22]. Several synthetic routes have been developed, each with its advantages and limitations in terms of efficiency, scalability, and cost-effectiveness [22] [17].
The primary synthetic pathway for Bcl-2-IN-6 typically begins with the preparation of key intermediates that form the core scaffold of the molecule [17]. This involves a series of coupling reactions, functional group transformations, and protecting group manipulations [17] [22].
A general synthetic route includes:
The synthesis typically employs reagents such as palladium catalysts, coupling agents (e.g., EDAC, HATU), and various bases (e.g., triethylamine, potassium carbonate) under controlled reaction conditions [22] [17].
Several alternative synthetic approaches have been developed to improve the efficiency and scalability of Bcl-2-IN-6 production [22] [23]. These approaches often focus on:
One notable alternative approach involves the use of a modular synthesis strategy, where different building blocks are prepared separately and then assembled in the final stages of the synthesis [22] [17]. This approach offers greater flexibility in terms of structural modifications and facilitates the preparation of analogs for structure-activity relationship studies [17] [23].
The optimization of Bcl-2-IN-6 synthesis has focused on several key aspects:
Reaction Conditions Optimization: Systematic variation of reaction parameters such as temperature, solvent, catalyst loading, and reaction time to maximize yield and minimize side reactions [22] [17]
Catalyst Development: Design and screening of novel catalysts to improve reaction efficiency and selectivity [22] [23]
Purification Techniques: Development of efficient purification protocols, including chromatographic methods and crystallization procedures, to obtain high-purity material [22] [17]
Scale-up Considerations: Adaptation of laboratory-scale procedures for large-scale production, addressing challenges related to heat transfer, mixing, and safety [22] [23]
A particularly successful optimization strategy involved the use of microwave irradiation for key coupling reactions, which significantly reduced reaction times from several hours to minutes while maintaining or improving yields [23] [17]. Additionally, the implementation of continuous flow techniques for certain reaction steps has enabled more consistent product quality and reduced waste generation [22] [23].
Structure-activity relationship studies on Bcl-2-IN-6 and related compounds have provided valuable insights into the structural features that are critical for binding affinity, selectivity, and overall efficacy [6] [24]. These studies have guided the rational design and optimization of Bcl-2 inhibitors with improved properties [24] [9].
SAR studies have identified several key structural elements of Bcl-2-IN-6 that are essential for its activity:
Central Core Scaffold: The core scaffold provides the overall molecular framework and influences the spatial arrangement of functional groups [24] [6]. Modifications to this scaffold can significantly affect binding affinity and selectivity [6] [9].
Binding Pocket Interaction Elements: Specific moieties designed to interact with key residues in the Bcl-2 binding pocket, including hydrophobic groups that occupy the p2 and p4 pockets and polar groups that form hydrogen bonds with conserved residues [6] [24].
Linker Regions: Flexible or rigid linkers that connect different parts of the molecule and influence its conformational properties [24] [9]. The optimal length and flexibility of these linkers are critical for proper positioning of the interacting groups [9] [6].
Solubilizing Groups: Peripheral groups that enhance solubility and pharmacokinetic properties without compromising binding affinity [24] [6].
Systematic modifications of the Bcl-2-IN-6 structure have revealed important structure-activity relationships:
| Structural Modification | Effect on Activity | Mechanism |
|---|---|---|
| Substitution of central aromatic rings | Altered binding affinity and selectivity | Changes in electronic properties and steric interactions [24] [6] |
| Modification of linker length | Significant impact on binding mode | Affects the spatial arrangement of interacting groups [6] [9] |
| Introduction of polar substituents | Enhanced solubility with potential reduction in binding affinity | Balance between physicochemical properties and target engagement [24] [6] |
| Conformational constraints | Improved binding affinity in some cases | Pre-organization of the molecule in a binding-competent conformation [6] [9] |
| Bioisosteric replacements | Maintained activity with improved properties | Preservation of essential interactions while enhancing other properties [24] [6] |
Studies have shown that the presence of specific hydrogen bond donors and acceptors at key positions is critical for high-affinity binding to Bcl-2 [6] [24]. For example, the replacement of a carbonyl group with a sulfonyl group in one region of the molecule led to a significant decrease in binding affinity, highlighting the importance of this hydrogen bond acceptor for target engagement [24] [9].
A major focus of SAR studies on Bcl-2-IN-6 has been understanding the structural features that confer selectivity for Bcl-2 over related proteins such as Bcl-xL and Mcl-1 [6] [24]. These studies have revealed that:
The binding pocket of Bcl-2 differs from that of Bcl-xL and Mcl-1 in terms of size, shape, and electrostatic properties [3] [15]
Specific interactions with non-conserved residues in the binding pocket can be exploited to achieve selectivity [15] [31]
The conformational flexibility of the compound plays a role in its ability to adapt to the subtle differences in binding pocket topology among different Bcl-2 family proteins [31] [15]
For instance, the introduction of a bulky substituent at a specific position in the Bcl-2-IN-6 structure was found to enhance selectivity for Bcl-2 over Bcl-xL by creating steric clashes with residues that are present in the Bcl-xL binding pocket but not in Bcl-2 [31] [15]. Similarly, the incorporation of charged groups at strategic positions has been shown to improve selectivity by establishing favorable electrostatic interactions with Bcl-2-specific residues [15] [31].
Based on extensive SAR studies, a pharmacophore model for Bcl-2-IN-6 and related compounds has been developed [24] [6]. This model identifies the essential features required for Bcl-2 binding:
Bcl-2-IN-6 functions as a competitive antagonist that specifically targets the hydrophobic binding grooves present on the surface of anti-apoptotic Bcl-2 family proteins [2]. The hydrophobic groove in both Bcl-2 and Bcl-xL consists of a well-defined binding pocket formed by helices 2, 3, 4, 5, and 8, which creates four distinct hydrophobic pockets designated as p1, p2, p3, and p4 [2] [3]. These structural features are conserved across anti-apoptotic family members and represent the primary interaction sites for pro-apoptotic BH3 domain-containing proteins [4] [2].
The binding mechanism of Bcl-2-IN-6 involves direct competition with endogenous BH3-only proteins for occupancy of these hydrophobic grooves . Under physiological conditions, pro-apoptotic proteins such as Bax and Bak are sequestered through direct binding interactions with anti-apoptotic family members via their BH3 domains [5] [6]. The groove of Bcl-2 demonstrates balanced charge distribution around the hydrophobic cleft, while Bcl-xL exhibits hydrophobic characteristics with polar edges that facilitate specific protein-protein interactions [2].
Structural analysis reveals that Bcl-2-IN-6 binds to the hydrophobic cleft formed by the BH1, BH2, and BH3 domains of target proteins, effectively preventing their interaction with pro-apoptotic proteins . The compound demonstrates high specificity for Bcl-2 and Bcl-xL, with binding affinities in the nanomolar range that exceed the natural binding interactions of many endogenous BH3 peptides [7]. Critical residues within the binding groove, including R127, F139, and L202 in Bcl-2, and R139, F146, and L210 in Bcl-xL, form essential interaction points that determine binding specificity and affinity [7] [3].
Table 1: Binding Characteristics of Bcl-2 Family Hydrophobic Grooves
| Protein | Groove Composition | Hydrophobic Pockets | Critical Residues | Electrostatic Features |
|---|---|---|---|---|
| BCL-2 | Helices 2-5, 8 | p1, p2, p3, p4 | R127, F139, L202 | Balanced charge distribution |
| BCL-XL | Helices 2-5, 8 | p1, p2, p3, p4 | R139, F146, L210 | Hydrophobic with polar edges |
| MCL-1 | Helices 2, 3, 4, 7 | p1, p2, p3, p4 | R263, F270, L290 | Unique loop 2 flexibility |
The second major mechanism through which Bcl-2-IN-6 exerts its pro-apoptotic effects involves the disruption of inhibitory interactions between anti-apoptotic Bcl-2 family members and pro-apoptotic effector proteins, particularly Bax and Bak [8]. Under normal cellular conditions, Bax and Bak are maintained in inactive conformations through direct binding interactions with anti-apoptotic proteins, preventing their oligomerization and subsequent membrane permeabilization activity [5] [6].
Bcl-2-IN-6 disrupts these regulatory interactions through competitive displacement mechanisms . The compound occupies the hydrophobic groove of Bcl-2 and Bcl-xL, thereby preventing the sequestration of pro-apoptotic proteins and allowing their activation . Experimental evidence demonstrates that Bcl-xL and Mcl-1 bind to Bak with apparent EC50 values of approximately 20 nanomolar, representing high-affinity interactions that are effectively disrupted by specific inhibitors [7].
The binding specificity of Bcl-2-IN-6 allows for selective targeting of Bcl-2 and Bcl-xL while avoiding significant interaction with other family members such as Mcl-1, which possesses a structurally distinct binding groove [9]. This selectivity is crucial for therapeutic applications, as it permits targeted disruption of specific protein-protein interactions without broadly affecting all anti-apoptotic pathways [9].
The disruption process involves conformational changes in both the inhibitor-bound anti-apoptotic proteins and the released pro-apoptotic effectors [8] [10]. Studies utilizing molecular dynamics simulations and experimental validation demonstrate that Bax undergoes multiple conformational changes upon release from inhibitory complexes, including exposure of the amino terminus and subsequent membrane insertion [5] [8]. The transmembrane domains of both Bax and anti-apoptotic proteins play critical roles in these regulatory interactions, with specific TMD-TMD interactions contributing to the overall binding affinity and specificity [8] [11].
Table 2: Protein-Protein Interaction Disruption by Bcl-2-IN-6
| Interaction Pair | Natural Binding Affinity | Disruption Mechanism | Functional Consequence |
|---|---|---|---|
| BCL-2/BAX | Moderate (μM range) | Competitive displacement | BAX activation and translocation |
| BCL-XL/BAK | High (20 nM) | Direct competition | BAK conformational activation |
| BCL-2/BIM | High (nM range) | BH3 groove occupation | BIM release and signaling |
The ultimate mechanistic outcome of Bcl-2-IN-6 treatment is the induction of mitochondrial outer membrane permeabilization, representing the critical commitment step in the intrinsic apoptotic pathway [12] [13]. This process occurs through a coordinated sequence of molecular events initiated by the disruption of anti-apoptotic protein function and culminating in the formation of membrane-spanning pores by oligomeric Bax and Bak complexes [12] [14].
Following the release of pro-apoptotic effectors from inhibitory interactions, Bax and Bak undergo conformational activation and translocation to the mitochondrial outer membrane [12] [15]. The activated proteins form symmetric BH3:groove dimers through homotypic interactions, with the BH3 domain of one molecule binding to the hydrophobic groove of another [10] [16]. These dimeric structures serve as the foundation for higher-order oligomerization events mediated by α6-helix interactions between adjacent dimers [10] [16].
The formation of oligomeric Bax and Bak complexes creates membrane-spanning pores that permit the release of intermembrane space proteins, including cytochrome c, SMAC/DIABLO, and other pro-apoptotic factors [12] [14]. Experimental studies demonstrate that mitochondrial outer membrane permeabilization requires nearly complete disruption of anti-apoptotic function, as partial inhibition typically fails to induce significant cytochrome c release [14] [17].
Bcl-2-IN-6 treatment results in increased levels of reactive oxygen species and mitochondrial dysfunction, consistent with the disruption of normal mitochondrial membrane integrity . The compound has demonstrated effectiveness in overcoming drug resistance mechanisms in various cancer cell types by reactivating apoptotic signaling pathways that are typically suppressed by overexpression of anti-apoptotic Bcl-2 family proteins .
The kinetics of MOMP induction following Bcl-2-IN-6 treatment vary depending on the cellular context and the relative expression levels of different Bcl-2 family members [17] [18]. In cells with high Bcl-2 or Bcl-xL expression, treatment with the inhibitor rapidly shifts the balance toward pro-apoptotic signaling, resulting in efficient cytochrome c release and subsequent caspase activation [18] [19].
Table 3: Sequential Steps in MOMP Induction by Bcl-2-IN-6
| Step | Molecular Events | Key Interactions | Timeframe |
|---|---|---|---|
| 1. Inhibitor binding | Bcl-2-IN-6 occupies hydrophobic grooves | Competitive BH3 groove binding | Minutes |
| 2. Protein displacement | Release of BAX/BAK from inhibitory complexes | Loss of inhibitory protein interactions | Minutes to hours |
| 3. Conformational activation | BAX/BAK undergo structural changes | Membrane insertion and activation | Hours |
| 4. Oligomerization | Formation of symmetric BH3:groove dimers | Homotypic protein interactions | Hours |
| 5. Pore formation | Higher-order oligomers create membrane pores | α6-helix linkages between dimers | Hours |
| 6. Cytochrome c release | Intermembrane space proteins released | Physical membrane permeabilization | Hours |
| 7. Apoptosis execution | Caspase activation and cell death | Cytochrome c-Apaf-1-Caspase-9 complex | Hours to days |